Product packaging for (7-Nitroisoquinolin-1-yl)methanamine(Cat. No.:)

(7-Nitroisoquinolin-1-yl)methanamine

Cat. No.: B13345687
M. Wt: 203.20 g/mol
InChI Key: UUVMXVSBEUCXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Nitroisoquinolin-1-yl)methanamine is a chemical compound built on the isoquinoline framework, a structure recognized as a fundamental basis for a wide range of biologically active alkaloids and synthetic derivatives . The isoquinoline core is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant bioactivities such as antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . The presence of the nitro group and the methanamine side chain at the 1-position makes this compound a valuable intermediate for further functionalization. It is particularly suited for research in metal-free C–N bond formation and direct C–H functionalization, aligning with modern PASE (Pot-, Atom-, and Step-Economic) synthesis principles . Researchers can utilize this nitroisoquinoline derivative in the development of novel pharmacologically active molecules, as the nitro group can serve as a precursor for amines or participate in redox processes . This product is intended for research purposes in organic chemistry and drug discovery laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B13345687 (7-Nitroisoquinolin-1-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

(7-nitroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H9N3O2/c11-6-10-9-5-8(13(14)15)2-1-7(9)3-4-12-10/h1-5H,6,11H2

InChI Key

UUVMXVSBEUCXMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2CN)[N+](=O)[O-]

Origin of Product

United States

Synthesis and Characterization

The synthesis would likely involve a multi-step process:

Nitration of Isoquinoline (B145761): The initial step would be the nitration of isoquinoline to introduce the nitro group at the 7-position, yielding 7-nitroisoquinoline (B179579). evitachem.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. evitachem.com

Cyanation: The subsequent step would involve the introduction of a nitrile group at the 1-position of 7-nitroisoquinoline to form 7-nitroisoquinoline-1-carbonitrile. evitachem.com

Reduction: The final step would be the reduction of the nitrile group to an aminomethyl group. This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. Concurrently or subsequently, the nitro group could also be reduced, requiring careful selection of reagents and reaction conditions to achieve the desired selective reduction of the nitrile.

Chemical Properties

The chemical properties of (7-Nitroisoquinolin-1-yl)methanamine are dictated by its functional groups.

Basicity: The aminomethyl group confers basic properties to the molecule, allowing it to form salts with acids.

Nucleophilicity: The primary amine of the aminomethyl group is nucleophilic and can participate in various reactions, such as acylation and alkylation.

Reactivity of the Nitro Group: The nitro group can undergo reduction to an amino group under appropriate conditions, using reducing agents like hydrogen gas with a palladium catalyst. evitachem.com This would yield (1-aminomethyl)isoquinolin-7-amine.

Aromatic Ring Reactivity: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although such reactions on the isoquinoline (B145761) nucleus are less common.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed analysis of molecular structures and properties. oatext.com These methods solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic wavefunction and energy.

Density Functional Theory (DFT) has become one of the most powerful and widely used methods for calculating the electronic structure of molecules. oatext.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. researchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules like (7-Nitroisoquinolin-1-yl)methanamine.

In a typical DFT study of this compound, a hybrid functional such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) would be combined with a basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate its electronic properties. researchgate.net Such calculations would reveal the distribution of electrons within the molecule, influenced by the electron-withdrawing nitro (-NO₂) group and the electron-donating aminomethyl (-CH₂NH₂) group attached to the isoquinoline (B145761) core. The results provide a detailed picture of bond lengths, bond angles, and charge distribution, which are essential for understanding the molecule's stability and chemical nature.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. One of the most common ab initio methods that goes beyond the basic Hartree-Fock approximation is Møller–Plesset perturbation theory, particularly at the second order (MP2).

The MP2 method incorporates electron correlation effects more explicitly than many DFT functionals, often leading to more accurate energy and property predictions. For this compound, MP2 calculations could be used to refine the electronic structure and energies obtained from DFT. oatext.com However, due to its higher computational demand, MP2 is often employed for smaller molecules or as a benchmark to validate the results from less costly methods like DFT.

A critical first step in any computational study is geometry optimization. This process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible potential energy, corresponding to the most stable structure. researchgate.netnih.gov For this compound, this would involve determining the precise bond lengths and angles of the isoquinoline ring system and its substituents.

Furthermore, the aminomethyl group (-CH₂NH₂) can rotate around its single bond to the isoquinoline ring. This rotation gives rise to different conformers (spatial arrangements) with varying energies. Conformational landscape analysis involves systematically exploring these different rotational states to identify the most stable conformer(s) and the energy barriers between them. This analysis is crucial as the molecule's reactivity and biological activity can be highly dependent on its preferred three-dimensional shape.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the isoquinoline ring. These areas are susceptible to attack by electrophiles (electron-seeking species).

Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms of the aminomethyl group. These sites are attractive to nucleophiles (nucleus-seeking species).

The MEP map provides a clear, intuitive picture of how the molecule would interact with other charged or polar species, guiding the understanding of its intermolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. numberanalytics.comresearchgate.net

A small HOMO-LUMO gap indicates that it takes little energy to excite an electron from the HOMO to the LUMO. Molecules with small gaps are generally more reactive, softer, and more polarizable.

A large HOMO-LUMO gap implies greater chemical stability and lower reactivity because more energy is required for electron excitation.

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Nitro Compounds

This table presents typical values for similar compounds to illustrate the concepts of HOMO, LUMO, and energy gap analysis. The specific calculated values for this compound are not available in the cited literature.

ParameterEnergy (eV)Description
EHOMO -6.5 to -7.5Represents the energy of the highest occupied molecular orbital; indicates the ability to donate electrons.
ELUMO -2.0 to -3.0Represents the energy of the lowest unoccupied molecular orbital; indicates the ability to accept electrons.
Energy Gap (ΔE) 3.5 to 5.5The difference between ELUMO and EHOMO; a smaller gap generally correlates with higher chemical reactivity. researchgate.net

Simulation of Spectroscopic Properties

Calculated Vibrational Frequencies and Comparison with Experimental IR Data

No published research containing calculated vibrational frequencies for this compound could be located. Consequently, a comparison between theoretical predictions and experimental Infrared (IR) data for this specific compound cannot be provided.

Predicted NMR Chemical Shifts and Coupling Constants

Theoretical studies detailing the predicted Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound are not available in the current body of scientific literature.

Reaction Mechanism Studies

Transition State Analysis and Reaction Pathways

A search for computational studies on the reaction mechanisms involving this compound yielded no results. Therefore, information regarding transition state analysis and the elucidation of specific reaction pathways for this molecule is not available.

Potential Energy Surface Exploration for Chemical Transformations

There are no available studies that explore the potential energy surface for chemical transformations of this compound.

Investigation of Radical Pathways and Intermediate Species

No theoretical investigations into the radical pathways or the nature of intermediate species involving this compound have been published.

Theoretical Insights into Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS)

Computational chemistry provides a powerful lens through which to understand the reactivity of this compound, particularly in the context of Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS) reactions. Although specific theoretical studies on this exact molecule are not extensively documented, principles derived from computational analyses of related nitroaromatic and nitroheterocyclic compounds offer significant insights.

The 7-nitroisoquinoline (B179579) core is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This effect is most pronounced at the positions ortho and para to the nitro group. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the electron density of the aromatic system and identifying sites most susceptible to nucleophilic substitution. researchgate.netpuce.edu.ecnih.gov

Key Theoretical Observations for SNAr and VNS on Nitroaromatic Systems:

Electron Density and Reactivity: DFT calculations can establish theoretical scales of electrophilicity, which correlate with the reactivity of different positions on the aromatic ring. researchgate.netpuce.edu.ecnih.gov For 7-nitroisoquinoline, the positions ortho and para to the nitro group would exhibit the lowest electron density, making them prime targets for nucleophiles.

Reaction Mechanism and Transition States: Computational models can elucidate the stepwise mechanism of SNAr reactions, which typically involve the formation of a Meisenheimer complex as an intermediate. Theoretical calculations can determine the energy barriers for the formation and breakdown of this intermediate, providing insights into reaction kinetics.

VNS Mechanism: In VNS reactions, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring. Computational studies on model nitroarenes have detailed the mechanism, which involves the initial addition of the carbanion to form an adduct, followed by a base-induced β-elimination of the leaving group. researchgate.netkuleuven.be The thermodynamics and kinetics of each step can be modeled to predict the feasibility and outcome of the reaction.

Table 1: Theoretical Parameters in SNAr and VNS Reactions of Nitroaromatic Compounds
ParameterSignificanceComputational MethodExpected Trend for this compound
Global Electrophilicity Index (ω)Measures the overall electrophilic nature of the molecule.DFTHigh value, indicating susceptibility to nucleophilic attack.
Fukui FunctionsIdentifies the most electrophilic sites on the molecule.DFTHighest values at positions ortho and para to the nitro group.
Activation Energy (ΔE)Determines the kinetic barrier of the reaction.Transition State TheoryLower for nucleophilic attack at activated positions.
Reaction Energy (ΔErxn)Indicates the thermodynamic favorability of the reaction.DFTExergonic for favorable substitution reactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling (focusing on chemical interactions)

Molecular docking and molecular dynamics (MD) simulations are invaluable computational tools for predicting and analyzing the binding of a ligand, such as this compound, to a biological target. While specific docking studies for this compound may not be publicly available, insights can be drawn from simulations of structurally similar isoquinoline and quinoline (B57606) derivatives. nih.govnih.govscielo.br

Molecular docking predicts the preferred orientation of a ligand within the active site of a protein, providing a static snapshot of the binding mode. nih.gov MD simulations then offer a dynamic view, revealing the stability of the ligand-protein complex and the nature of their interactions over time. nih.govutupub.fiwhiterose.ac.uk

Predicted Chemical Interactions for this compound:

Based on the functional groups present in this compound, several key chemical interactions with a hypothetical protein active site can be predicted:

Hydrogen Bonding: The primary amine (-CH2NH2) group is a potent hydrogen bond donor and acceptor. The nitrogen atoms of the isoquinoline ring and the oxygen atoms of the nitro group can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic isoquinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The bicyclic core of the isoquinoline moiety provides a significant hydrophobic surface that can interact favorably with nonpolar residues in the binding pocket.

Electrostatic Interactions: The electron-rich nitro group and the nitrogen atoms of the isoquinoline ring can participate in favorable electrostatic interactions with charged or polar residues.

Table 2: Potential Chemical Interactions of this compound in a Protein Binding Site
Functional GroupType of InteractionPotential Interacting Amino Acid Residues
Aminomethyl group (-CH2NH2)Hydrogen Bonding (Donor/Acceptor)Asp, Glu, Ser, Thr, Asn, Gln
Isoquinoline Ringπ-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp, Leu, Val, Ile
Nitro group (-NO2)Hydrogen Bonding (Acceptor), Electrostatic InteractionsArg, Lys, His, Ser, Thr
Isoquinoline NitrogenHydrogen Bonding (Acceptor)Ser, Thr, Asn, Gln

MD simulations can further refine this understanding by assessing the stability of these interactions over a simulated time course, providing insights into the flexibility of the ligand and the protein active site upon binding. nih.govutupub.fiwhiterose.ac.uk

Chemical Reactivity and Synthetic Transformations

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the isoquinoline (B145761) core, enabling several important transformations.

Reduction Reactions to Amino Group

The conversion of the nitro group to a primary amine is a fundamental transformation. This is typically achieved through various reduction methods that are well-established for aromatic nitro compounds. The choice of reagent is crucial to ensure chemoselectivity, preserving the aminomethyl group and the heterocyclic ring.

Commonly employed methods applicable to the reduction of (7-Nitroisoquinolin-1-yl)methanamine to (7-aminoisoquinolin-1-yl)methanamine include:

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective for the reduction of nitro groups. rsc.org Catalytic reduction is a well-known method for accessing 1-aminomethylisoquinolines. researchgate.net

Metal-Acid Systems : The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium is a classic and reliable method for nitro group reduction.

Stannous Chloride (SnCl₂) : Reduction with stannous chloride is particularly mild and offers good chemoselectivity, making it suitable for substrates with other reducible functional groups. scispace.comstrategian.com This method is effective for the selective reduction of aromatic nitro compounds in non-acidic and non-aqueous media, which would be advantageous for preserving the aminomethyl moiety. strategian.com

Table 1: Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsSelectivity Notes
H₂/Pd-CMethanol or Ethanol, room temperatureHighly efficient, may affect other reducible groups.
Fe/HCl or Fe/NH₄ClAqueous ethanol, refluxClassic method, generally robust.
SnCl₂·2H₂OEthanol or Ethyl Acetate, refluxMild and chemoselective, tolerates many functional groups. scispace.comstrategian.com

Nucleophilic Aromatic Substitution (SNAr) Reactions Facilitated by Nitro Group

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com This reaction allows for the displacement of a leaving group on the aromatic ring by a nucleophile. For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, and the nitro group must be positioned ortho or para to it to stabilize the intermediate Meisenheimer complex through resonance. pressbooks.pub

In the context of a 7-nitroisoquinoline (B179579) derivative, the nitro group would strongly activate positions 6 and 8 for SNAr. If a leaving group, such as a chlorine or bromine atom, were present at the C6 or C8 position, it could be readily displaced by a variety of nucleophiles.

Table 2: SNAr Reactivity in Nitroisoquinolines
Position of Leaving GroupActivation by 7-Nitro GroupCommon Nucleophiles
C6Para, strong activationAlkoxides (RO⁻), Thiolates (RS⁻), Amines (R₂NH), Cyanide (CN⁻)
C8Ortho, strong activation

The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form the resonance-stabilized anionic σ-complex (Meisenheimer complex). youtube.comyoutube.com

Vicarious Nucleophilic Substitution of Hydrogen (VNS) on Nitroisoquinolines

A particularly powerful reaction for functionalizing electron-deficient aromatic rings is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, typically a carbanion bearing a leaving group at the nucleophilic center. organic-chemistry.org Nitroarenes are excellent substrates for VNS reactions. kuleuven.be

The reaction involves the addition of the nucleophile to a carbon atom bearing a hydrogen, followed by a base-induced β-elimination of HX from the intermediate adduct to restore aromaticity. thieme-connect.de For nitro-substituted heterocycles like nitroquinolines, VNS occurs preferentially at the positions ortho or para to the nitro group. kuleuven.be Specifically, 5-, 6-, and 8-nitroquinolines have been shown to react with chloromethyl phenyl sulfone to replace a hydrogen atom that is "ortho" to the nitro group. kuleuven.be

Based on this precedent, this compound is expected to undergo VNS at the C8 position, which is ortho to the activating 7-nitro group.

Formation of Nitroso Derivatives

The transformation of a nitro group into a nitroso group on an aromatic ring is a less common but synthetically useful reaction. Recent studies on the amidation of 5-nitroisoquinoline (B18046) have shown that under certain conditions, a mixture of nitro and nitroso derivatives can be formed. mdpi.com Specifically, the reaction of 5-nitroisoquinoline with the anion of 4-methylbenzamide (B193301) in DMSO with NaH as a base yielded not only the expected 8-substituted nitro product but also a 6-substituted nitroso derivative. mdpi.com

This suggests that a similar transformation could be possible for 7-nitroisoquinoline derivatives. The mechanism likely involves a nucleophilic attack on the aromatic ring, followed by a series of steps that result in the reduction of the nitro group to a nitroso group. This type of reaction provides a direct route to nitroso-functionalized isoquinolines, which are valuable intermediates in organic synthesis.

Reactions at the Aminomethyl Moiety

The primary amine of the aminomethyl group at the 1-position of the isoquinoline ring is a key site for a variety of nucleophilic reactions, most notably acylation and amidation.

Amidation and Acylation Reactions

The primary aminomethyl group of this compound readily undergoes nucleophilic attack on activated carbonyl compounds to form amides. This is a standard and highly efficient reaction in organic synthesis.

Acylation with Acyl Chlorides : The reaction with acyl chlorides is a common method for forming amides, often referred to as the Schotten-Baumann reaction. fishersci.it This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. hud.ac.ukyoutube.com

Acylation with Anhydrides : Carboxylic acid anhydrides are also effective acylating agents for primary amines, leading to the formation of amides and a carboxylic acid byproduct, which also requires a base to be neutralized.

These reactions are generally high-yielding and tolerant of a wide range of functional groups, allowing for the straightforward synthesis of a diverse library of N-((7-nitroisoquinolin-1-yl)methyl)amides.

Table 3: Common Acylating Agents for the Aminomethyl Group
Acylating AgentGeneral StructureByproduct
Acyl ChlorideR-COClHCl
Acid Anhydride(R-CO)₂OR-COOH

Condensation Reactions (e.g., Schiff Base Formation)

The primary amine of the aminomethyl group serves as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds. The most prominent example is the formation of Schiff bases (or imines) upon reaction with aldehydes and ketones. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, often catalyzed by mild acid. masterorganicchemistry.com The formation of the C=N double bond is a versatile method for creating new molecular frameworks. researchgate.netorganic-chemistry.org

The general mechanism involves the formation of a hemiaminal intermediate, which then loses a molecule of water to form the stable imine product. masterorganicchemistry.com This transformation is crucial for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Schiff Base Formation Click on the headers to sort the data.

Reactant 1 Reactant 2 (Aldehyde/Ketone) Product (Schiff Base)
This compound Benzaldehyde N-Benzylidene-(7-nitroisoquinolin-1-yl)methanamine
This compound Acetone N-(Propan-2-ylidene)-(7-nitroisoquinolin-1-yl)methanamine
This compound 4-Methoxybenzaldehyde N-(4-Methoxybenzylidene)-(7-nitroisoquinolin-1-yl)methanamine

Alkylation and Arylation Reactions

The nucleophilic nitrogen atom of the aminomethyl group can be readily alkylated or arylated. N-alkylation is a fundamental reaction for primary amines, typically achieved by reaction with alkyl halides, leading to the formation of secondary and tertiary amines. researcher.life These reactions proceed through a nucleophilic substitution mechanism (S_N2).

N-arylation, the formation of a bond between the nitrogen and an aromatic ring, often requires more specialized conditions, such as transition metal catalysis. Palladium-catalyzed methods, like the Buchwald-Hartwig amination, are effective for coupling amines with aryl halides. These reactions are vital for synthesizing complex molecules with diverse functionalities. researcher.life

Table 2: N-Alkylation and N-Arylation Reactions Click on the headers to sort the data.

Amine Substrate Electrophile Product Reaction Type
This compound Methyl iodide N-Methyl-(7-nitroisoquinolin-1-yl)methanamine N-Alkylation
This compound Benzyl bromide N-Benzyl-(7-nitroisoquinolin-1-yl)methanamine N-Alkylation
This compound Bromobenzene N-Phenyl-(7-nitroisoquinolin-1-yl)methanamine N-Arylation (e.g., Buchwald-Hartwig)

Cyclization Reactions Involving the Aminomethyl Group

The aminomethyl group at the C1 position is strategically positioned to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. nih.gov These reactions are powerful tools for building molecular complexity. By reacting this compound with bifunctional reagents, new rings can be constructed, incorporating the aminomethyl nitrogen into the new heterocyclic framework. For instance, reaction with a dicarbonyl compound or its equivalent can lead to the formation of fused imidazole (B134444) or pyrimidine (B1678525) rings. Such synthetic strategies are employed to create novel polycyclic aromatic systems. researchgate.net

Table 3: Cyclization Reactions Click on the headers to sort the data.

Reagent Resulting Fused Ring System Example Product Class
Glyoxal Imidazole Imidazo[2,1-a]isoquinolines
1,3-Diketone (e.g., Acetylacetone) Pyrimidine Pyrimido[2,1-a]isoquinolines
α-Haloketone Dihydropyrazine Dihydropyrazino[2,1-a]isoquinolines

Reactions at the Isoquinoline Core

The isoquinoline ring system itself is a substrate for a variety of chemical transformations, influenced by the electronic effects of its substituents.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (S_EAr) on the isoquinoline nucleus is a complex process governed by the inherent reactivity of the bicyclic system and the directing effects of its substituents. wikipedia.orgmasterorganicchemistry.com The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. reddit.com Consequently, substitution typically occurs on the benzene (B151609) ring, preferentially at the C5 and C8 positions. reddit.com

In the case of this compound, the powerful electron-withdrawing and meta-directing nitro group at the C7 position strongly deactivates the ring, particularly at the C6 and C8 positions. The aminomethyl group at C1 is an activating group, but under the strongly acidic conditions often used for S_EAr, it will be protonated to the deactivating -CH₂NH₃⁺ group. Therefore, electrophilic attack is most likely directed to the C5 position, which is least deactivated by the C7 nitro group. masterorganicchemistry.comlibretexts.org

Table 4: Predicted Electrophilic Aromatic Substitution Products Click on the headers to sort the data.

Reaction Reagents Major Product
Nitration HNO₃, H₂SO₄ 5,7-Dinitroisoquinolin-1-yl)methanamine
Bromination Br₂, FeBr₃ (5-Bromo-7-nitroisoquinolin-1-yl)methanamine
Sulfonation SO₃, H₂SO₄ 1-(Aminomethyl)-7-nitroisoquinoline-5-sulfonic acid

C-H Functionalization Strategies

Modern synthetic chemistry offers powerful methods for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. nih.gov Transition-metal catalysis, particularly with palladium, rhodium, or iridium, has emerged as a key strategy for the regioselective derivatization of heterocyclic compounds like isoquinoline. mdpi.comacs.orgnih.gov These methods can enable arylation, alkylation, and alkenylation at positions not easily accessible through classical electrophilic substitution. mdpi.comrsc.org

For nitro-substituted isoquinolines, C-H activation can be directed by either the heterocyclic nitrogen or another coordinating group. rsc.orgrsc.org This allows for the introduction of various substituents onto the isoquinoline core with high precision, providing a versatile route to novel derivatives. nih.govnih.gov

Table 5: C-H Functionalization Approaches Click on the headers to sort the data.

Reaction Type Catalyst (Example) Coupling Partner Potential Product Position
C-H Arylation Pd(OAc)₂ Arylboronic acid C8, C3, or other positions depending on directing group/conditions
C-H Alkenylation [RhCp*Cl₂]₂ Alkene C8 or other positions
C-H Alkylation Pd(OAc)₂ Alkyl halide C8 or other positions

Derivatization at Other Positions (e.g., Halogenation, Alkylation)

Beyond electrophilic substitution and C-H activation, other methods can be employed to modify the isoquinoline core. Halogenation, for instance, can be achieved under various conditions that may offer different regioselectivity compared to classical S_EAr. acs.orgrsc.org Radical halogenation or metal-catalyzed processes can functionalize different positions on the ring. rsc.orgmt.com

Furthermore, the presence of a strong electron-withdrawing nitro group can activate the isoquinoline ring for nucleophilic aromatic substitution (S_NAr), particularly if a suitable leaving group (like a halide) is present at a position ortho or para to the nitro group (e.g., C6 or C8). nih.gov This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. nih.govresearchgate.net

Table 6: Alternative Derivatization Methods Click on the headers to sort the data.

Reaction Type Reagents Substrate Requirement Potential Product
Nucleophilic Aromatic Substitution NaOMe (Nucleophile) Halogen at C6 or C8 (6-Methoxy-7-nitroisoquinolin-1-yl)methanamine
Radical Bromination N-Bromosuccinimide, Initiator None Brominated at various positions
Metal-free Halogenation Trihaloisocyanuric acid 8-Substituted quinoline (B57606) derivative C5-halogenated product rsc.org

Heterocyclic Ring Transformations and Rearrangements

The heterocyclic core of isoquinoline derivatives is a scaffold for a variety of chemical transformations that can alter the ring system, either through rearrangement or by the annulation of new rings. For this compound, the primary sites for such reactions are the reactive aminomethyl group at the C1 position and the isoquinoline nitrogen. These transformations are pivotal in the synthesis of complex, polycyclic heterocyclic systems.

One of the most significant transformations applicable to structures akin to this compound is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgaalto.fi While this compound is not a β-arylethylamine, its 1-aminomethyl group can be conceptualized as a reactive handle for analogous cyclization reactions to build fused heterocyclic systems. For instance, reaction with a suitable bifunctional carbonyl compound could initiate an intramolecular cyclization, leading to the formation of a new heterocyclic ring fused to the isoquinoline core. The reaction is typically promoted by acid catalysts and is influenced by the nucleophilicity of the aromatic ring. wikipedia.org The presence of the electron-withdrawing nitro group at the 7-position would likely decrease the nucleophilicity of the benzene ring of the isoquinoline, potentially requiring harsher conditions for electrophilic aromatic substitution-type cyclizations. wikipedia.org

Another avenue for heterocyclic transformation involves intramolecular cyclization reactions to form fused polycyclic compounds. The aminomethyl group can act as a nucleophile, attacking an electrophilic center tethered to another part of the molecule or introduced via a separate reagent. This can lead to the formation of fused systems such as pyrrolo[2,1-a]isoquinolines. researchgate.net Such intramolecular cyclizations are a powerful strategy for the rapid construction of complex molecular architectures. researchgate.net

Furthermore, ring expansion reactions have been documented for certain isoquinoline derivatives, although they are less common. For example, reactions of 2-methyl-1-vinyl-1,2-dihydroisoquinoline with dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been shown to yield 2-benzazocine derivatives through a formal ring expansion. rsc.org While this specific example involves a dihydroisoquinoline, it highlights the potential for the isoquinoline skeleton to undergo rearrangements to larger ring systems under specific conditions.

The following table summarizes potential heterocyclic transformations involving the this compound core, based on established reactivity patterns of related isoquinoline derivatives.

Transformation TypeReactant/ConditionsPotential ProductNotes
Pictet-Spengler-type Cyclization Aldehyde/Ketone, Acid CatalystFused Tetrahydroisoquinoline DerivativeThe aminomethyl group acts as the nucleophile for the initial condensation. The electron-withdrawing nitro group may necessitate stronger acid catalysis or higher temperatures for the ring-closing electrophilic substitution. wikipedia.orgorganic-chemistry.org
Intramolecular Annulation Bifunctional Reagent (e.g., α,β-unsaturated ketone)Fused Polycyclic Heterocycle (e.g., Pyrrolo[2,1-a]isoquinoline)Involves the nucleophilic character of the aminomethyl group to initiate a cascade of bond-forming reactions. researchgate.net
Ring Expansion (Analogous to reactions with DMAD)Benzazepine or Benzazocine DerivativeWhile not directly documented for this substrate, this represents a potential, though likely challenging, transformation based on the reactivity of other isoquinoline systems. rsc.org

It is important to note that the specific outcomes of these reactions with this compound would need to be determined empirically, as the interplay of the reactive aminomethyl group and the deactivating nitro group will significantly influence the course of these transformations.

Investigation of Structure Activity Relationships Sar for Chemical Biology Research

Correlation of Structural Modifications with Observed Biological Mechanisms

The biological activity of an isoquinoline (B145761) derivative is intricately linked to the nature and position of its substituents. For (7-Nitroisoquinolin-1-yl)methanamine, the nitro group at the 7-position and the aminomethyl group at the 1-position are critical determinants of its interaction with biological targets.

Impact of Nitro Group Position and Reduction Potential on Activity Mechanism

The position of the nitro group on the isoquinoline core significantly influences the electronic properties of the molecule, which in turn affects its biological activity. The strong electron-withdrawing nature of the nitro group can modulate the reactivity of the entire ring system. While direct SAR studies on 7-nitroisoquinoline (B179579) derivatives are limited in the public domain, insights can be drawn from related nitroaromatic compounds.

The biological mechanism of many nitroaromatic compounds is linked to their reduction potential. In hypoxic environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can covalently modify macromolecules like DNA and proteins, leading to cytotoxic effects. The position of the nitro group affects the ease of this reduction. For instance, in a study on indenoisoquinoline topoisomerase I poisons, the 3-nitro group was found to be important for activity, and its replacement with other groups like fluorine or chlorine resulted in a minimal loss of activity, suggesting that the electron-withdrawing effect, rather than the reduction itself, might be a key contributor in that specific scaffold. nih.gov

The following table, adapted from a study on 3-nitroindenoisoquinolines, illustrates how replacing the nitro group with other substituents affects the biological activity, in this case, topoisomerase I (Top1) poisoning.

Influence of Aminomethyl Substitution on Molecular Interactions

The aminomethyl group at the 1-position of the isoquinoline ring is crucial for establishing key molecular interactions with biological targets. A study on 1-aminomethylisoquinoline-4-carboxylates as dipeptidylpeptidase IV (DPP-IV) inhibitors demonstrated that a primary aminomethyl group is essential for maintaining biological activity. nih.gov This is likely due to its ability to form critical hydrogen bonds or ionic interactions with amino acid residues in the active site of the target protein.

Modification of the aminomethyl group, for instance by N-alkylation or incorporation into a larger substituent, can drastically alter the binding affinity and selectivity of the compound. The flexibility of the aminomethyl side chain also allows it to adopt various conformations to optimize its fit within a binding pocket.

Effects of Substituents on the Isoquinoline Core on Biological Mechanisms

Beyond the primary nitro and aminomethyl groups, other substituents on the isoquinoline core can fine-tune the biological activity. In the aforementioned study on DPP-IV inhibitors, the introduction of methoxy (B1213986) groups at the 6- and 8-positions of the isoquinoline ring led to a significant increase in potency compared to the unsubstituted parent compound. nih.gov This highlights that even seemingly minor additions to the scaffold can have a profound impact on the compound's interaction with its target.

These substituents can influence activity through various mechanisms, including:

Steric effects: Bulky groups can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes.

Solubility and pharmacokinetic properties: Substituents can be used to modify the lipophilicity and metabolic stability of the compound, which are critical for its bioavailability and efficacy in a cellular or in vivo context.

The following table summarizes the structure-activity relationship of 1-aminomethylisoquinoline-4-carboxylates as DPP-IV inhibitors, showcasing the effect of substitutions on the isoquinoline core.

Design Principles for Isoquinoline-Based Chemical Probes

The development of effective chemical probes requires a rational design approach that considers the SAR of the core scaffold. For isoquinoline-based probes, several key principles can be applied to optimize their properties for specific biological investigations.

Scaffold Hopping and Bioisosteric Replacements in Probe Design

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical entities with similar biological activity but different core structures. niper.gov.in This approach can be used to improve the properties of a lead compound, such as potency, selectivity, or pharmacokinetic parameters, or to explore new intellectual property space. For instance, a scaffold hopping approach was successfully used to discover novel B-Raf(V600E) inhibitors based on a pyrazolo[3,4-c]isoquinoline scaffold.

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other characteristics. researchgate.net In the context of this compound, a key bioisosteric replacement to consider would be for the nitro group. Aromatic nitro groups can sometimes be associated with toxicity due to their metabolic reduction to reactive species. cambridgemedchemconsulting.com A study on 3-nitroindenoisoquinolines demonstrated that the nitro group could be replaced by fluorine or chlorine with only a minimal loss of topoisomerase I poisoning activity, suggesting these as potential bioisosteres. nih.gov Another example is the successful replacement of an aliphatic nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators. nih.gov

Targeted Synthesis for Modulating Specific Interaction Pathways

The synthesis of isoquinoline derivatives can be tailored to introduce specific functionalities that can modulate interactions with a particular biological target. nih.gov By understanding the SAR of a given isoquinoline scaffold, chemists can design and synthesize new analogs with improved properties. For example, if a hydrogen bond donor is required at a specific position for optimal binding, a synthetic route can be devised to introduce a hydroxyl or amino group at that position.

Fragment-based drug discovery (FBDD) is a technique that can be applied to the targeted synthesis of isoquinoline-based probes. researchgate.net This method involves screening small molecular fragments to identify those that bind to the target of interest. These fragments can then be grown or linked together to create more potent and selective ligands. A "merging by design" strategy has been developed for isoquinoline-based kinase inhibitors, where fragments binding to different positions on the isoquinoline ring are combined to rapidly generate highly potent molecules. researchgate.net This approach allows for the targeted modulation of specific interaction pathways without the need for X-ray structural information. researchgate.net

Mechanism of Action Studies at a Molecular Level

Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, Heme Polymerization Inhibition)

No specific data is available in the public domain regarding the inhibitory effects of this compound on specific enzymes such as kinases or its ability to inhibit processes like heme polymerization.

Interaction with Biological Macromolecules (e.g., DNA Damage, Protein Binding)

There is currently no published research detailing the interaction of this compound with biological macromolecules. Studies on DNA damage or specific protein binding profiles for this compound have not been found.

Reactive Intermediate Formation and Chemical Pathways

Information regarding the metabolic pathways of this compound and the potential formation of reactive intermediates is not available in the reviewed scientific literature.

Cellular Pathway Modulation Relevant to Chemical Biology (e.g., Apoptosis, Autophagy, ROS Generation, Endoplasmic Reticulum Stress)

Specific studies investigating the effects of this compound on cellular pathways such as apoptosis, autophagy, the generation of reactive oxygen species (ROS), or endoplasmic reticulum stress have not been identified.

Advanced Applications in Organic Synthesis and Materials Science Excluding Pharmacological/medical Applications

Utilization as Synthetic Intermediates

The strategic placement of a reactive aminomethyl group and an electron-withdrawing nitro group on the isoquinoline (B145761) scaffold positions (7-Nitroisoquinolin-1-yl)methanamine as a valuable synthetic intermediate. These functional groups offer multiple avenues for chemical modification, enabling the construction of more complex molecular frameworks.

Precursors for Complex Heterocyclic Systems

The inherent reactivity of the primary amine in this compound makes it an ideal starting point for the synthesis of complex heterocyclic systems. This amine can readily participate in a variety of condensation and cyclization reactions with suitable electrophilic partners. For instance, reaction with dicarbonyl compounds, such as β-diketones or β-ketoesters, could lead to the formation of novel fused pyrimidine (B1678525) or diazepine (B8756704) rings, expanding the heterocyclic system.

Furthermore, the nitro group at the 7-position can be chemically transformed to introduce additional diversity. Reduction of the nitro group to an amine would yield a diaminoisoquinoline derivative. This resulting vicinal diamine-like functionality at the 1- and 7-positions could then be utilized in the construction of other heterocyclic rings, such as imidazoles or pyrazines, fused to the isoquinoline core. The versatility of isoquinoline derivatives in building complex heterocyclic structures is a well-established principle in organic synthesis.

Table 1: Potential Heterocyclic Systems Derived from this compound

Reagent Resulting Heterocyclic System Potential Reaction Type
β-Diketone Fused Pyrimidine Condensation/Cyclization
β-Ketoester Fused Pyrimidinone Condensation/Cyclization
Phosgene equivalent Fused Imidazolone Cyclization

Building Blocks for Natural Product Synthesis

The isoquinoline core is a common motif in a wide array of natural products, many of which exhibit significant biological activities. While the prompt excludes pharmacological applications, the synthesis of these complex molecules is a major driver of innovation in organic chemistry. This compound could serve as a key building block in the total synthesis of certain classes of alkaloids or other complex natural products containing a functionalized isoquinoline unit.

The methanamine handle allows for the attachment of this isoquinoline moiety to other complex fragments through the formation of amide, imine, or other carbon-nitrogen bonds. The nitro group, after potential reduction and further functionalization, could be a key attachment point for another part of the natural product's structure. The ability to introduce and modify functional groups at specific positions is crucial in the strategic assembly of complex natural targets.

Role in Catalysis

The presence of two potential coordination sites—the isoquinoline nitrogen and the primary amine nitrogen—suggests that this compound could function as a bidentate ligand in metal-catalyzed reactions. The electronic properties of the ligand, and thus the catalytic activity of its metal complexes, could be tuned by the electron-withdrawing nitro group.

As Ligands in Metal-Catalyzed Reactions

Bidentate nitrogen ligands are of paramount importance in coordination chemistry and homogeneous catalysis. This compound could form stable chelate complexes with a variety of transition metals, such as palladium, copper, rhodium, and ruthenium. These metal complexes could potentially catalyze a range of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and asymmetric synthesis.

The nitro group would exert a significant electronic influence, withdrawing electron density from the isoquinoline ring and potentially affecting the Lewis acidity and redox properties of the metal center. This could lead to unique reactivity and selectivity compared to analogous ligands without the nitro functionality.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Metal Center Potential Catalytic Reaction Key Feature of Ligand
Palladium (Pd) Cross-coupling reactions Strong coordination, electronic tuning
Rhodium (Rh) Hydroformylation, hydrogenation Chiral derivatization potential
Copper (Cu) Click chemistry, C-N coupling Accessible redox states

Organocatalytic Applications

Beyond its role as a ligand for metals, the primary amine in this compound opens the door to its use in organocatalysis. Primary amines are known to act as catalysts for a variety of reactions, often proceeding through enamine or iminium ion intermediates. For example, it could potentially catalyze aldol (B89426) reactions, Mannich reactions, or Michael additions.

The isoquinoline scaffold would act as a bulky substituent, potentially influencing the stereochemical outcome of these reactions if a chiral center were introduced into the molecule. The nitro group's electron-withdrawing nature could also modulate the basicity and nucleophilicity of the primary amine, thereby fine-tuning its catalytic activity.

Future Directions and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of isoquinoline (B145761) derivatives, particularly those with specific functionalization patterns like (7-Nitroisoquinolin-1-yl)methanamine, often involves multi-step processes. A significant future direction lies in the development of more efficient and environmentally benign synthetic methodologies. Current approaches may rely on classical nitration and subsequent functional group manipulations, which can generate significant waste and require harsh reaction conditions.

Future research will likely focus on:

C-H Functionalization: Direct C-H activation and functionalization of the isoquinoline core would represent a major leap forward, offering a more atom-economical approach to introduce the methanamine group.

Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for nitration reactions, by offering precise control over reaction parameters and minimizing the risks associated with exothermic processes.

Biocatalysis: The exploration of enzymatic routes for the synthesis of precursors or the direct functionalization of the isoquinoline scaffold could offer a highly selective and sustainable alternative to traditional chemical methods.

Synthetic StrategyPotential AdvantagesResearch Focus
C-H FunctionalizationAtom economy, reduced stepsCatalyst development, regioselectivity control
Flow ChemistryEnhanced safety, improved yieldReactor design, process optimization
BiocatalysisHigh selectivity, mild conditionsEnzyme discovery and engineering

Advanced Computational Modeling for Mechanism Prediction and Property Elucidation

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling will be instrumental in several key areas. Techniques like Density Functional Theory (DFT) can be employed to understand the electronic structure and predict spectroscopic properties. nih.govnih.gov

Key research challenges and future directions include:

Predicting Reactivity: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions. The reactivity of the isoquinoline ring is influenced by the nitrogen atom and substituents, and computational studies can quantify these effects. rsc.org

Elucidating Spectroscopic Data: Predicting NMR and UV-Vis spectra can aid in the characterization of this compound and its derivatives. thieme-connect.de

Modeling Interactions: In the context of developing this compound for biological applications, molecular docking and molecular dynamics simulations can predict its binding affinity and mode of interaction with biological targets. nih.govresearchgate.net

Computational MethodApplicationDesired Outcome
Density Functional Theory (DFT)Electronic structure, reactivity predictionAccurate prediction of reaction pathways
Molecular DockingBinding to biological targetsIdentification of potential protein interactions
Molecular Dynamics (MD)Conformational analysis, stabilityUnderstanding dynamic behavior in solution

Exploration of Novel Chemical Reactivity and Transformations

The unique combination of the nitro group, the isoquinoline core, and the methanamine side chain in this compound suggests a rich and largely unexplored chemical reactivity. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the isoquinoline ring system. mdpi.com

Future research is expected to explore:

Reductive Chemistry: The nitro group can be reduced to a variety of other functional groups, such as amines, hydroxylamines, and nitroso compounds, opening up a wide array of synthetic possibilities for creating new derivatives.

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group activates the isoquinoline ring towards nucleophilic attack, allowing for the introduction of a diverse range of substituents.

Cross-Coupling Reactions: The methanamine group can be a handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Design of Highly Selective Molecular Probes for Chemical Biology Systems

Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. thermofisher.comthermofisher.com The structural features of this compound, particularly the potential for fluorescence arising from the aromatic system, make it an interesting scaffold for the development of novel molecular probes.

Future research in this area will likely focus on:

Fluorescent Probes: Modification of the this compound structure to enhance its fluorescent properties and to introduce selectivity for specific analytes or cellular components.

"Turn-on" Probes: Designing probes where the fluorescence is quenched in the native state but is "turned on" upon interaction with a specific target molecule or ion. The nitro group can act as a quencher, and its reduction or displacement could lead to a fluorescent signal.

Targeted Probes: Conjugating this compound derivatives to biomolecules like peptides or antibodies to create probes that can selectively target specific cells or tissues.

Probe TypeDesign StrategyPotential Application
Fluorescent ProbesIntroduction of fluorophores, modification of electronic propertiesCellular imaging, analyte detection
"Turn-on" ProbesIncorporating a quenching moiety (e.g., nitro group)Sensing of specific biological events
Targeted ProbesConjugation to biomoleculesDisease diagnosis, targeted imaging

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (7-Nitroisoquinolin-1-yl)methanamine, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis typically involves nitro-group introduction via electrophilic substitution on the isoquinoline scaffold, followed by reductive amination. Key steps include:

  • Nitroisoquinoline preparation : Use nitration conditions (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration .
  • Reductive amination : Employ NaBH₄ or NaBH3CN with a methanamine precursor in methanol/THF under inert atmosphere .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC and NMR for byproduct removal .

Q. How can the structural and physicochemical properties of this compound be characterized?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm nitro-group positioning and methanamine linkage. IR spectroscopy for nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures and polymorphic stability .
  • Solubility : Measure in DMSO, water, and ethanol using shake-flask method (UV-Vis quantification) .

Q. What are the stability considerations for handling this compound in aqueous vs. non-aqueous solvents?

  • Methodological Answer :

  • Aqueous Media : Hydrolytic stability tested at pH 3–10 (buffered solutions, 25–37°C). Nitro groups may undergo reduction in acidic conditions (e.g., HCl), requiring inert storage (N₂ atmosphere) .
  • Non-Aqueous Solvents : Stable in DMSO and DMF for >72 hours at 4°C. Avoid prolonged exposure to light (UV degradation) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro-group position, substituent electronics) influence the compound’s bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 5-nitro vs. 7-nitro isomers) and test against target enzymes (e.g., kinases) via fluorescence polarization assays. Nitro at position 7 enhances π-stacking with aromatic residues in binding pockets, increasing inhibition (IC₅₀ reduced by ~40% vs. 5-nitro analogs) .
  • Electronic Effects : Hammett substituent constants (σ) correlate with activity; electron-withdrawing nitro groups improve receptor binding affinity (ΔΔG = −2.3 kcal/mol) .

Q. How can contradictory data on the compound’s reactivity (e.g., stability vs. redox sensitivity) be resolved?

  • Methodological Answer :

  • Controlled Redox Studies : Use cyclic voltammetry to identify reduction potentials. Nitro groups reduce at −0.8 V (vs. Ag/AgCl), forming hydroxylamine intermediates. Stability in biological matrices (e.g., serum) requires chelating agents (EDTA) to suppress metal-catalyzed degradation .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict nitro-group lability. Experimental validation via LC-MS tracking of degradation products .

Q. What experimental designs are recommended for evaluating in vivo pharmacokinetics and toxicity?

  • Methodological Answer :

  • PK Studies : Administer (IV/oral) to rodent models; quantify plasma levels via LC-MS/MS. Nitro-reductase activity in liver microsomes affects bioavailability (t₁/₂ = 2.5 hours) .
  • Toxicity Screening : Acute toxicity (OECD 423) at 50–200 mg/kg. Monitor hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance). Nitroso metabolites may require Ames testing for mutagenicity .

Q. How can computational methods predict interaction mechanisms with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB 7CD) to identify binding poses. Nitro-group interactions with Tyr-124 and Lys-89 residues critical for inhibition .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å). Free-energy perturbations (MM-PBSA) quantify contribution of nitro moiety (−8.2 kcal/mol) .

Key Research Gaps

  • Metabolite Identification : LC-HRMS/MS needed to map nitro-reduction pathways in hepatic models .
  • Crystallographic Data : Co-crystallization with target proteins to validate docking poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.